4-Pyrenyloxirane
Description
4-Pyrenyloxirane (CAS: 73529-24-5) is a polycyclic aromatic hydrocarbon (PAH) derivative featuring an oxirane (epoxide) group attached to the pyrene moiety. Its molecular formula is C₁₆H₁₂O, with a molecular weight of 244.30 g/mol . The compound is notable for its role as an experimental neoplastic agent, with studies highlighting its mutagenic properties. Toxicity data indicate that thermal decomposition releases acrid smoke and irritating fumes, necessitating careful handling . The pyrene backbone contributes to its planar structure, enhancing π-π stacking interactions, which are critical in materials science and biochemical applications. However, its mutagenicity limits therapeutic use without structural modifications .
Properties
CAS No. |
73529-24-5 |
|---|---|
Molecular Formula |
C18H12O |
Molecular Weight |
244.3 g/mol |
IUPAC Name |
2-pyren-4-yloxirane |
InChI |
InChI=1S/C18H12O/c1-3-11-7-8-12-4-2-6-14-15(16-10-19-16)9-13(5-1)17(11)18(12)14/h1-9,16H,10H2 |
InChI Key |
ZPLRRRIERPCHAT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)C2=CC3=CC=CC4=C3C5=C(C=CC=C25)C=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Pyrenyloxirane can be synthesized through the epoxidation of 4-vinylpyrene. The reaction typically involves the use of a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of an intermediate epoxide, which is then isolated and purified .
Industrial Production Methods: The scalability of the process depends on the availability of starting materials and the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: 4-Pyrenyloxirane undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of substituted pyrene derivatives.
Common Reagents and Conditions:
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the epoxide ring under appropriate conditions.
Major Products Formed:
Diols: Formed from the ring-opening of the epoxide under acidic or basic conditions.
Alcohols: Resulting from the reduction of the epoxide ring.
Substituted Pyrene Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
4-Pyrenyloxirane has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Pyrenyloxirane primarily involves the reactivity of its epoxide ring. The ring strain in the three-membered epoxide makes it highly reactive towards nucleophiles. Upon nucleophilic attack, the ring opens, leading to the formation of various products depending on the nature of the nucleophile and reaction conditions . This reactivity is exploited in both synthetic chemistry and biological applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and toxicological differences between 4-Pyrenyloxirane and analogous oxirane derivatives:
Structural and Functional Analysis
Aromatic Backbone: 4-Pyrenyloxirane’s pyrene group provides extended conjugation, enhancing UV absorption and fluorescence compared to simpler phenyl-substituted oxiranes (e.g., 2-(4-Methylphenyl)oxirane) . Nitrophenyl and methoxyphenyl derivatives exhibit electron-withdrawing (-NO₂) and electron-donating (-OCH₃) groups, respectively, altering reactivity in nucleophilic ring-opening reactions .
Toxicity Profiles: The mutagenicity of 4-Pyrenyloxirane is attributed to the pyrene moiety, a known carcinogen, whereas 2-(4-Methoxyphenyl)-3-methyloxirane (epoxyanethole) is classified as low-risk due to its natural occurrence in anise flavors . (R)-2-(4-Nitrophenyl)oxirane’s nitro group increases electrophilicity, correlating with higher acute toxicity compared to methyl or methoxy analogs .
Applications :
- 4-Pyrenyloxirane : Primarily used in experimental oncology and DNA adduct studies due to its mutagenic PAH structure .
- Benzyl ether oxirane (CAS 28150-30-3): Industrial applications require stringent exposure controls, reflecting its environmental persistence .
- Epoxyanethole (CAS 51410-46-9): Utilized in food chemistry for its licorice-like aroma, demonstrating the role of substituents in modulating bioactivity .
Reactivity Trends
- Epoxide Ring Stability : Bulky substituents (e.g., pyrene) hinder ring-opening reactions, whereas electron-deficient epoxides (e.g., nitrophenyl derivatives) undergo faster nucleophilic attack .
- Thermal Decomposition : 4-Pyrenyloxirane decomposes at lower temperatures than aliphatic epoxides, releasing hazardous PAH byproducts .
Research Implications
The structural diversity of oxirane derivatives underscores the importance of substituent effects on toxicity and function. For instance, while 4-Pyrenyloxirane’s mutagenicity limits drug development, its fluorescence properties are exploitable in sensors. Conversely, simpler derivatives like 2-(4-Methylphenyl)oxirane serve as model compounds for studying epoxide reactivity without significant hazards . Future studies should explore hybrid structures balancing aromaticity and safety for biomedical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
